molecular formula C15H16N2O B1286919 3-amino-N-benzyl-N-methylbenzamide CAS No. 865610-58-8

3-amino-N-benzyl-N-methylbenzamide

Cat. No.: B1286919
CAS No.: 865610-58-8
M. Wt: 240.3 g/mol
InChI Key: PLNSWOWXHSNRJQ-UHFFFAOYSA-N
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Description

3-amino-N-benzyl-N-methylbenzamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

3-Amino-N-Benzyl-N-Methylbenzamide, through its derivatives, has been explored for anticancer properties. A specific derivative, AZD4877, exhibited significant biochemical potency against cancer cells. It operates as a kinesin spindle protein (KSP) inhibitor, arresting cells in mitosis, leading to cellular death, and has shown in vivo efficacy in cancer treatment (Theoclitou et al., 2011).

Gastroprokinetic Activity

Derivatives of this compound have been investigated for gastroprokinetic activity. Specifically, compounds derived by modifying the structure of a known gastroprokinetic agent showed potent gastric emptying activity. The direction of the N-benzyl group was found to significantly influence this activity (Morie et al., 1995).

Inhibition of Poly(ADP-Ribose) Synthesis

Studies have shown that derivatives of this compound, such as 3-aminobenzamide and benzamide, can inhibit the synthesis of poly(ADP-ribose), affecting cellular viability, glucose metabolism, and DNA synthesis. This suggests a potential role in cellular regulation and response to DNA damage (Milam & Cleaver, 1984).

Peptide Synthesis

This compound derivatives have been utilized in peptide synthesis. For instance, reacting certain derivatives with glycinediethylamide at high temperatures resulted in tripeptide derivatives, demonstrating its utility in peptide coupling reactions (Turck & Berndt, 1981).

Anticonvulsant Activity

Research into benzamide derivatives, including those related to this compound, has identified potential anticonvulsant properties. Specific compounds prepared via microwave synthesis demonstrated effectiveness in seizure models, suggesting their utility in treating convulsive disorders (Komet, 1997).

Cardiovascular Impact

Certain derivatives of this compound have been studied for cardiovascular effects. For example, DQ-2511, an anti-ulcer drug, exhibited effects on blood flow in gastrointestinal organs and influenced cardiac contractility in animal studies (Hirohashi et al., 1993).

Enhancement of DNA Repair

Derivatives of this compound have shown potential in enhancing DNA repair mechanisms. For instance, compounds like 3-aminobenzamide enhanced unscheduled DNA synthesis after ultraviolet irradiation in human lymphocytes, indicating a role in cellular repair processes (Miwa et al., 1981).

Safety and Hazards

3-Amino-N-benzyl-N-methylbenzamide is classified as an irritant . It’s important to handle it with care, using appropriate personal protective equipment.

Properties

IUPAC Name

3-amino-N-benzyl-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-17(11-12-6-3-2-4-7-12)15(18)13-8-5-9-14(16)10-13/h2-10H,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNSWOWXHSNRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602663
Record name 3-Amino-N-benzyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865610-58-8
Record name 3-Amino-N-benzyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-benzyl-N-methyl-3-nitro-benzamide (320 mg, 1.18 mmol) in ethyl acetate (10 ml) was added stannous chloride dihydrate (1.34 g, 5.95 mmol) and then stirred for 3 hr at room temperature. The reaction mixture was washed with dilute sodium hydroxide solution, then water. The organic layer was separated, dried and then evaporated to give 3-amino-N-benzyl-N-methyl-benzamide (270 mg, 95%) as solid.
Quantity
320 mg
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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